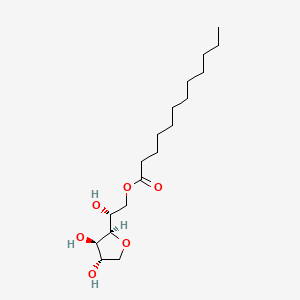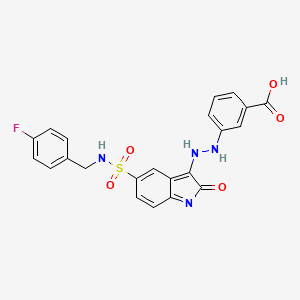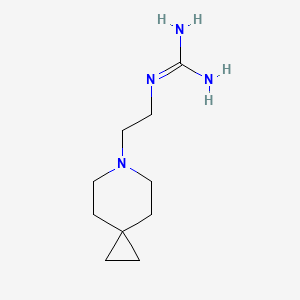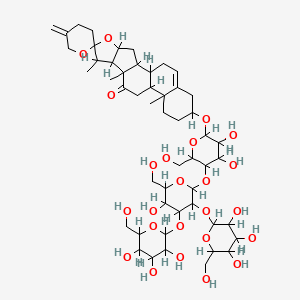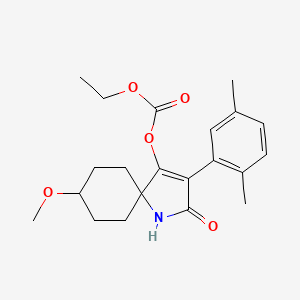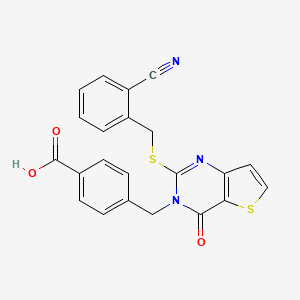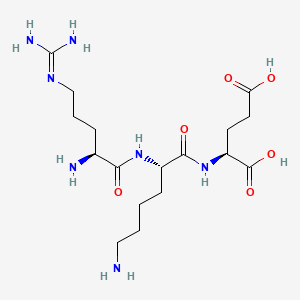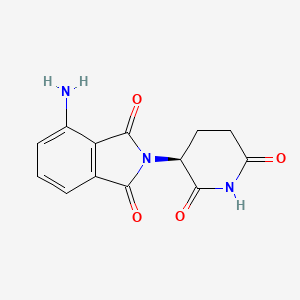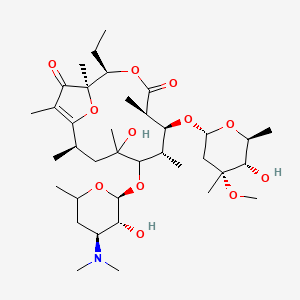
Tezosentan
Descripción general
Descripción
Tezosentan es un antagonista no selectivo del receptor de endotelina que actúa como vasodilatador. Fue desarrollado inicialmente por Actelion Pharmaceuticals para el tratamiento de la insuficiencia cardíaca aguda. Los estudios clínicos revelaron que el this compound no mejoró significativamente los síntomas como la disnea ni redujo el riesgo de eventos cardiovasculares fatales o no fatales .
Aplicaciones Científicas De Investigación
Química: Tezosentan se utiliza como compuesto modelo para estudiar el comportamiento de los antagonistas del receptor de endotelina y sus interacciones con otras moléculas.
Biología: El compuesto se utiliza para investigar el papel de los receptores de endotelina en varios procesos biológicos, incluida la vasodilatación y la señalización celular.
Medicina: this compound se ha explorado por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades como la hipertensión arterial pulmonar y el cáncer.
Mecanismo De Acción
Tezosentan ejerce sus efectos bloqueando los receptores de endotelina, específicamente los receptores de endotelina A y endotelina B. La endotelina-1, un potente vasoconstrictor, se une a estos receptores y provoca el estrechamiento de los vasos sanguíneos. Al inhibir la unión de la endotelina-1 a sus receptores, el this compound promueve la vasodilatación, mejora el flujo sanguíneo y reduce la carga de trabajo del corazón. Los objetivos moleculares del this compound incluyen los receptores de endotelina, y las vías implicadas en su mecanismo de acción están relacionadas con la regulación del tono vascular y la señalización celular .
Análisis Bioquímico
Biochemical Properties
Tezosentan acts by inhibiting endothelin (ET) receptors, which are overexpressed in many types of cancer cells . Endothelin-1 (ET1) is a substance produced by the body that causes blood vessels to narrow . This compound has affinity for both ET A and ET B receptors . By blocking the effects of ET1, this compound can help to dilate blood vessels, improve the blood flow, and reduce the workload on the heart .
Cellular Effects
This compound has been found to have anticancer properties due to its ability to target the ET receptors . These receptors are involved in promoting cellular processes such as proliferation, survival, neovascularization, immune cell response, and drug resistance . Changes in the expression of ET1 and its associated receptors and signaling pathways can disrupt normal cellular processes and contribute to the development and progression of tumors .
Molecular Mechanism
This compound is an intravenous endothelin receptor A/B antagonist . It was initially developed for vasodilation in patients with acute heart failure but studies have shown that it does not assist in the treatment of dyspnea or prevent cardiovascular events .
Temporal Effects in Laboratory Settings
In a study, it was observed that this compound led to a decrease of mean pulmonary artery pressure (PAP) from 33.4 4.0 mm Hg to 24.7 2.1 mm Hg and pulmonary vascular resistance (PVR) from 7.8 1.4 mm Hg · L–1 · min · m2 to 5.2 0.7 mm Hg · L–1 · min · m2 . All animals treated with this compound survived, whereas in the control group four out of six animals died .
Dosage Effects in Animal Models
In spontaneously hypertensive rats, intravenous injection of this compound has acute hemodynamic effects and decreases blood pressure . In another study, this compound was found to decrease pulmonary artery pressure and improve survival rate in a porcine model of acute pulmonary arterial hypertension after meconium aspiration .
Metabolic Pathways
This compound is rapidly distributed after intravenous administration, with a volume of distribution of approximately 3 L/kg . The drug has a linear pharmacokinetic profile over a wide range of doses . This compound is metabolized primarily by the liver via the cytochrome P450 3A4 enzyme system, and its clearance is primarily via the biliary route .
Transport and Distribution
This compound is rapidly distributed after intravenous administration, with a volume of distribution of approximately 3 L/kg . The drug has a linear pharmacokinetic profile over a wide range of doses .
Métodos De Preparación
Tezosentan se sintetiza a través de un proceso químico de varios pasos. La ruta sintética implica la formación de un núcleo de piridina-sulfonamida, seguido de la introducción de varios grupos funcionales para lograr la estructura final. Las condiciones de reacción suelen incluir el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar las transformaciones químicas deseadas. Los métodos de producción industrial para el this compound implican la ampliación del proceso de síntesis de laboratorio manteniendo un estricto control de calidad para garantizar la pureza y la coherencia del producto final .
Análisis De Reacciones Químicas
Tezosentan se somete a varios tipos de reacciones químicas, entre ellas:
Oxidación: this compound puede oxidarse en condiciones específicas para formar diversos productos de oxidación.
Reducción: El compuesto también puede sufrir reacciones de reducción, lo que lleva a la formación de derivados reducidos.
Sustitución: this compound puede participar en reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución.
Comparación Con Compuestos Similares
Tezosentan pertenece a una clase de compuestos conocidos como antagonistas del receptor de endotelina. Compuestos similares incluyen:
Bosentan: Otro antagonista del receptor de endotelina utilizado para tratar la hipertensión arterial pulmonar.
Macitentan: Un antagonista dual del receptor de endotelina con mayor eficacia y perfil de seguridad en comparación con el bosentan.
Clazosentan: Utilizado principalmente en el tratamiento del vasoespasmo cerebral después de una hemorragia subaracnoidea.
Ambrisentan: Selectivo para los receptores de endotelina A y utilizado para tratar la hipertensión arterial pulmonar.
This compound es único en su acción antagónica dual sobre los receptores de endotelina A y endotelina B, mientras que otros compuestos de esta clase pueden dirigirse selectivamente a un subtipo de receptor .
Propiedades
IUPAC Name |
N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-propan-2-ylpyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N9O6S/c1-16(2)18-8-9-22(29-15-18)43(38,39)34-26-23(42-21-7-5-4-6-20(21)40-3)27(41-13-12-37)31-24(30-26)17-10-11-28-19(14-17)25-32-35-36-33-25/h4-11,14-16,37H,12-13H2,1-3H3,(H,30,31,34)(H,32,33,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYWTLTWNJOZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N9O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170956 | |
| Record name | Tezosentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180384-57-0 | |
| Record name | Tezosentan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180384-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tezosentan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180384570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tezosentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06558 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tezosentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEZOSENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64J9J55263 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of tezosentan?
A1: this compound competitively antagonizes both endothelin A (ETA) and endothelin B (ETB) receptors. [, , , ] This effectively blocks the binding of endothelin-1 (ET-1), a potent vasoconstrictor, to its receptors. [, , ]
Q2: What are the downstream effects of this compound's antagonism of ET receptors?
A2: By blocking ET-1 binding, this compound induces vasodilation, reducing pulmonary and systemic vascular resistance. [, , , ] This can lead to improved cardiac output and reduced pulmonary capillary wedge pressure. [, ]
Q3: Does this compound affect nitric oxide (NO) signaling?
A3: Yes, research suggests that this compound can enhance NO signaling. Studies in lambs with surgically induced increases in pulmonary blood flow showed that this compound increased NO levels and activity of endothelial NO synthase (eNOS). [] This effect was linked to this compound's ability to enhance hydrogen peroxide generation and alter catalase activity, thereby modulating eNOS phosphorylation. []
Q4: How does this compound affect endothelin-1 levels?
A4: this compound administration has been shown to increase plasma endothelin-1 concentrations. [, ] This is likely a compensatory response to the blockade of ET receptors. [, ]
Q5: How is this compound administered, and what is its pharmacokinetic profile?
A5: this compound is designed for intravenous administration. [, ] It exhibits a short half-life of approximately 3 hours and is primarily excreted unchanged through the bile (>95%). [, ] Studies in healthy volunteers show a biphasic plasma concentration-time profile, with an initial rapid decline followed by a slower terminal phase. []
Q6: Does renal impairment affect this compound's pharmacokinetics?
A6: Research suggests that severe renal impairment does not significantly impact the pharmacokinetics of this compound. [] Therefore, no dose adjustment is deemed necessary for patients with renal impairment. []
Q7: Does liver cirrhosis affect this compound exposure?
A7: Yes, moderate to severe liver impairment is associated with increased exposure to this compound. [] This effect is more pronounced in patients with elevated bilirubin levels, necessitating dose reduction. []
Q8: Are there any ethnic differences in the pharmacokinetics of this compound?
A8: Studies comparing Caucasian and Japanese subjects showed no clinically significant differences in pharmacokinetic parameters. [] This suggests that similar dosing regimens can be used for both ethnicities. []
Q9: Has this compound demonstrated efficacy in animal models of acute lung injury?
A9: Yes, in several animal models of acute lung injury, including endotoxin-induced lung injury [, ] and chlorine gas-induced lung injury, [] this compound has been shown to ameliorate pulmonary hypertension, lung edema, and improve gas exchange. [, , ]
Q10: What about this compound's efficacy in models of heart failure?
A10: this compound has demonstrated beneficial hemodynamic effects in various animal models of heart failure. [, , , ] It improved cardiac function in rat models of chronic heart failure [] and reduced myocardial injury in a rat model of abdominal aortic ischemia-reperfusion. []
Q11: Has this compound been evaluated in clinical trials for acute heart failure?
A11: Yes, this compound underwent clinical trials for acute heart failure. While early trials showed promising hemodynamic improvements, larger phase III trials like VERITAS did not demonstrate significant benefits in patient symptoms or clinical outcomes. [, ]
Q12: Has this compound shown efficacy in other disease models?
A12: Beyond heart and lung injury, this compound has shown protective effects in models of hepatic ischemia-reperfusion injury, [] endotoxin-challenged cirrhotic rats, [] and even in improving oxygenation in contralateral TRAM flap tissue in pigs. []
Q13: What are the known side effects associated with this compound?
A13: The most common side effect reported with this compound administration is headache. [, ] Other reported side effects include nausea and hypotension. [, ]
Q14: Are there any concerns about this compound's safety in specific patient populations?
A14: Concerns have been raised about potential renal deterioration in patients with cirrhosis and type 2 hepatorenal syndrome treated with this compound. [] Further research is needed to clarify these risks. []
Q15: What are the potential future applications of this compound or similar compounds?
A15: While its role in heart failure treatment requires further investigation, this compound's actions on ET receptors continue to be relevant for other conditions. Research suggests potential applications in areas like cancer therapy [], targeting ET-1 uptake in stenotic aortic valves [], and understanding the complex interplay of ET with NO and prostanoids in various physiological and pathophysiological processes. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


